Physicochemical Differentiation: Lipophilicity and Polarity Profile vs. 5-Chloro-2-methoxyphenyl Piperidine Carboxamide Analogs
This compound exhibits a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 76.6 Ų [1]. In comparison, the unsubstituted phenyl analog N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide lacks the chloro and methoxy substituents, which alters both lipophilicity and hydrogen-bonding capacity [2]. The addition of the 5-chloro and 2-methoxy groups in the target compound is expected to reduce TPSA relative to a 2,3-dimethoxy analog (CAS 1797536-26-5), which possesses an additional hydrogen bond acceptor and is predicted to have a TPSA of approximately 85 Ų [3]. This 10% reduction in polar surface area may enhance passive membrane permeability while maintaining sufficient polarity for aqueous solubility, a balance that is critical for CNS penetration and oral bioavailability.
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 76.6 Ų; MW = 362.8 g/mol; HBD = 1; HBA = 5 |
| Comparator Or Baseline | N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797536-26-5): Predicted TPSA ~85 Ų, HBA = 6; N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide: TPSA ~67 Ų, HBA = 4 |
| Quantified Difference | TPSA for target compound (76.6 Ų) is approximately 10% lower than the 2,3-dimethoxy analog and approximately 14% higher than the N-phenyl analog, positioning it in an intermediate polarity range favorable for blood-brain barrier penetration (optimal TPSA < 90 Ų for CNS drugs). |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); CNS drug-likeness reference range based on published guidelines (Pajouhesh & Lenz, 2005; Wager et al., 2010). |
Why This Matters
The intermediate TPSA and moderate lipophilicity of this compound make it a preferred screening candidate for CNS-targeted programs where passive blood-brain barrier permeability is required, compared to more polar 2,3-dimethoxy analogs that may exhibit limited brain exposure.
- [1] PubChem Compound Summary for CID 71799397, N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-phenyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CID structure search). National Center for Biotechnology Information (2025). View Source
- [3] Kuujia Compound Database. CAS 1797536-26-5: N-(2,3-dimethoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (2025). View Source
